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Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

Get Quote

Scientific Rationale & Regulatory Context
Ivermectin is a broad-spectrum, semi-synthetic macrocyclic lactone widely used in both

veterinary and human medicine to treat parasitic infections. The active pharmaceutical

ingredient (API) is primarily a mixture of two homologous components: H2B1a (≥90%) and

H2B1b (≤5%)[1]. During synthesis and formulation, several process-related impurities and

degradation products can emerge. Among the most critical is Ivermectin Impurity K (CAS

74567-01-4), chemically characterized as the (4R) and (4S)-5-O-demethyl-3,4,22,23-

tetrahydroavermectin A1a (H4B1a isomers)[2].

The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines strictly

mandate the identification, reporting, and qualification of such impurities to ensure patient

safety and product efficacy[3]. Because Impurity K is structurally similar to the parent API, its

baseline separation requires a highly selective and robust analytical method. This application

note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography
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(RP-HPLC) protocol designed to accurately quantify Impurity K in complex pharmaceutical

formulations.

Mechanistic Principles of the Separation
As a Senior Application Scientist, it is vital to understand why specific chromatographic

parameters are chosen, rather than just executing them. The following causal relationships

govern this method:

Stationary Phase Selection: Ivermectin and Impurity K are large, highly lipophilic molecules.

We utilize a C18 core-shell column (e.g., 100 mm × 4.6 mm, 2.7 µm). Core-shell particles

reduce the diffusion path of these large macrocyclic lactones, minimizing longitudinal

diffusion and mass transfer resistance (van Deemter principles). This yields ultra-high

efficiency and sharp peaks without the extreme backpressures associated with sub-2 µm

fully porous particles[4].

Mobile Phase Thermodynamics: A purely aqueous/acetonitrile gradient often fails to

adequately solvate avermectins, leading to peak tailing and carryover. By introducing

Isopropanol (IPA) into Mobile Phase B (15% IPA in Acetonitrile), we significantly enhance the

solvation of the hydrophobic macrolide ring. This thermodynamic adjustment ensures optimal

peak symmetry and complete elution of late-eluting impurities[4].

Detection Wavelength: UV detection is set to 252–254 nm. This specifically targets the

conjugated diene system present in the avermectin backbone, providing the highest signal-

to-noise ratio while minimizing interference from non-chromophoric formulation excipients[4],

[1].
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Chromatographic separation logic based on hydrophobic partitioning.

Materials and Reagents
Reference Standards: Ivermectin CRS (containing H2B1a and H2B1b) and Ivermectin
Impurity K Reference Standard (Purity >95%)[2],[1].

Solvents: HPLC-Grade Water, Acetonitrile (ACN), Isopropanol (IPA), and Methanol.

Test Article: Ivermectin bulk drug substance or finished formulation (e.g., oral tablets or

injectables).

Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol operates as a self-validating system. The workflow

is gated; quantitative analysis of the sample cannot proceed unless the System Suitability Test

(SST) strictly meets acceptance criteria.
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Chromatographic Conditions
Column: Core-shell C18, 100 mm × 4.6 mm i.d., 2.7 µm particle size.

Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer

kinetics).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection: Photodiode Array (PDA) or UV at 252 nm.

Step-by-Step Sample Preparation
Diluent Preparation: Mix Methanol and Water in a 80:20 (v/v) ratio.

Standard Solution: Accurately weigh 40.0 mg of Ivermectin CRS and 1.0 mg of Impurity K

standard. Dissolve in 50.0 mL of diluent. Sonicate for 10 minutes to ensure complete

solubilization.

Test Solution: Weigh an amount of formulation equivalent to 40.0 mg of Ivermectin. Extract

with 50.0 mL of diluent using mechanical shaking for 15 minutes, followed by centrifugation

at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)
Inject the Standard Solution in five replicates. The system is only validated for sample analysis

if:

The resolution ( Rs​) between Ivermectin H2B1b (Peak 1) and H2B1a (Peak 2) is ≥3.0 [1].

The tailing factor for the Impurity K peak is ≤1.5 .

The relative standard deviation (%RSD) of the Impurity K peak area is ≤2.0% .
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Analytical workflow for Impurity K quantification ensuring ICH compliance.

Quantitative Data & Validation Parameters
The gradient elution profile is engineered to first separate the polar matrix components,

followed by the highly resolved elution of the Ivermectin isomers and Impurity K, and

concluding with a strong organic wash to prevent carryover.
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Table 1: Gradient Elution Program[4]

Time (min)
Mobile Phase A
(Water:ACN 50:50)

Mobile Phase B
(IPA:ACN 15:85)

Elution Logic

0.0 100% 0%
Initial hold for polar
excipients

5.0 100% 0% Isocratic focusing

15.0 40% 60%
Elution of H2B1b,

H2B1a, Impurity K

20.0 0% 100%
Column wash (highly

lipophilic flush)

| 25.0 | 100% | 0% | Re-equilibration |

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation Parameter Result / Range Scientific Implication

Linearity Range
0.1% to 120% of target
conc.

Method is suitable for both
trace impurity and assay
profiling.

| Correlation Coefficient ( R2 ) | > 0.999 | Demonstrates strict proportional detector response. | |

Limit of Detection (LOD) | 0.03% | Meets ICH Q3A reporting threshold requirements[3]. | | Limit

of Quantitation (LOQ) | 0.1% | Ensures reliable quantification of Impurity K at specification

limits[4]. | | Accuracy (Recovery) | 98.5% - 101.2% | Confirms no matrix interference from

formulation excipients. |

Conclusion
The quantitative analysis of Ivermectin Impurity K requires a delicate balance of stationary

phase efficiency and mobile phase thermodynamics. By utilizing a core-shell C18 column and

an Isopropanol-modified gradient, this protocol overcomes the inherent solubility and resolution

challenges of macrocyclic lactones. The embedded System Suitability Test ensures that the
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method remains a self-validating system, guaranteeing that all generated data complies with

stringent ICH Q3A/Q3B regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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